An In-depth Technical Guide to the Chemical Properties and Applications of 2-(Piperazin-1-yl)thiazole
An In-depth Technical Guide to the Chemical Properties and Applications of 2-(Piperazin-1-yl)thiazole
Introduction
The confluence of distinct heterocyclic scaffolds into a single molecular entity is a cornerstone of modern medicinal chemistry, often yielding compounds with novel pharmacological profiles. The 2-(Piperazin-1-yl)thiazole core is a prime example of such a synergistic design. This scaffold marries the structural rigidity and diverse reactivity of the thiazole ring with the versatile and frequently bioactive piperazine moiety. Thiazole, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged structure found in numerous FDA-approved drugs, including the antiretroviral Ritonavir and the antibacterial Sulfazole.[1][2] Its ability to engage in hydrogen bonding and π-stacking interactions makes it a valuable pharmacophore.[1] Similarly, the piperazine ring is a ubiquitous feature in centrally active agents and other therapeutics, prized for its ability to modulate physicochemical properties like solubility and to serve as a linker to various functional groups.[3][4]
This technical guide provides an in-depth analysis of the chemical properties, synthesis, reactivity, and therapeutic applications of the 2-(Piperazin-1-yl)thiazole scaffold. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes field-proven insights and experimental data to serve as a comprehensive resource for leveraging this versatile chemical entity.
Core Chemical and Physical Properties
2-(Piperazin-1-yl)thiazole, also known by its IUPAC name 2-(piperazin-1-yl)-1,3-thiazole, is the foundational structure for a vast library of derivatives.[5] Its core properties are summarized below, providing the essential baseline data for any research or development endeavor.
| Property | Value | Reference |
| CAS Number | 42270-37-1 | [5][6][7] |
| Molecular Formula | C₇H₁₁N₃S | [5] |
| Molecular Weight | 169.25 g/mol | [5] |
| IUPAC Name | 2-piperazin-1-yl-1,3-thiazole | [5] |
| Boiling Point | 96 °C (Predicted) | [6] |
| Density | 1.205 ± 0.06 g/cm³ (Predicted) | [6] |
| pKa | 8.40 ± 0.10 (Predicted) | [6] |
| XLogP3-AA | 0.8 | [5] |
| Canonical SMILES | C1CN(CCN1)C2=NC=CS2 | [7] |
These properties indicate a relatively polar molecule with a basic nitrogen in the piperazine ring (pKa ~8.4), which is often crucial for its mechanism of action and pharmacokinetic profile.
Spectroscopic and Structural Characterization
The structural elucidation of 2-(piperazin-1-yl)thiazole and its derivatives relies on standard spectroscopic techniques. While spectra for the parent compound are not readily published, its characteristic features can be inferred from the numerous derivatives reported in the literature.[8][9]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for both the thiazole and piperazine rings. The two protons on the thiazole ring will appear as doublets in the aromatic region (~6.5-7.5 ppm). The piperazine protons typically appear as two multiplets or broad singlets in the range of ~3.0-4.0 ppm. The secondary amine (N-H) proton will appear as a broad singlet that can exchange with D₂O.
-
¹³C NMR: The carbon NMR would show two distinct signals for the thiazole CH carbons and a quaternary carbon linked to the piperazine nitrogen. The piperazine ring would exhibit two signals for its methylene (-CH₂) carbons. The chemical shifts for carbons in substituted derivatives are well-documented and provide a reliable reference for confirming structural modifications.[10][11]
-
Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching for the secondary amine in the piperazine ring (around 3300 cm⁻¹), C-H stretching for aromatic and aliphatic protons, and characteristic C=N and C=C stretching frequencies from the thiazole ring (around 1600-1400 cm⁻¹).[10]
-
Mass Spectrometry: The molecular ion peak (M+) would be readily identifiable, confirming the molecular weight of the compound. Fragmentation patterns would likely involve cleavage of the piperazine ring or the bond connecting it to the thiazole moiety.
Synthesis of the 2-(Piperazin-1-yl)thiazole Scaffold
The most direct and widely employed method for synthesizing the 2-(piperazin-1-yl)thiazole core is through the nucleophilic aromatic substitution (SₙAr) of a 2-halothiazole with piperazine. This reaction is efficient and benefits from the commercial availability of a wide range of starting materials.
Caption: General workflow for the synthesis of the 2-(Piperazin-1-yl)thiazole core.
Experimental Protocol: Synthesis of 2-(Piperazin-1-yl)thiazole
This protocol is a representative example based on common procedures for SₙAr reactions involving heterocyclic amines.
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Reaction Setup: To a solution of 2-bromothiazole (1.0 eq) in a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF), add piperazine (1.2-2.0 eq) and a base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq).
-
Causality: Piperazine is used in slight excess to drive the reaction to completion. The base is essential to neutralize the HBr formed during the reaction, preventing the protonation and deactivation of the piperazine nucleophile.
-
-
Reaction Conditions: Heat the mixture under reflux (typically 80-120 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purification: Redissolve the crude residue in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate and wash with water or brine to remove any remaining salts and excess piperazine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The final product can be purified by column chromatography on silica gel or by recrystallization to yield pure 2-(piperazin-1-yl)thiazole.
Chemical Reactivity and Derivatization
The synthetic utility of the 2-(piperazin-1-yl)thiazole scaffold lies in the high reactivity of the secondary amine on the piperazine ring. This site serves as a versatile handle for introducing a wide array of functional groups, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
Caption: Common reactions for modifying the piperazine N-H group.
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N-Acylation: The reaction with acyl chlorides or carboxylic acids (using coupling agents) is one of the most common modifications, yielding N-acylpiperazinyl thiazole derivatives. This reaction is fundamental to creating compounds like the COX-2 inhibitors and acetylcholinesterase inhibitors described in the literature.[8][12]
-
N-Alkylation: The secondary amine can be alkylated using alkyl halides or via reductive amination with aldehydes or ketones. This introduces diverse substituents, from simple alkyl chains to complex aromatic and heterocyclic systems.[13]
-
N-Arylation: Buchwald-Hartwig or Ullmann coupling reactions can be used to attach aryl groups to the piperazine nitrogen, though direct alkylation and acylation are more frequently reported.
-
Reactivity of the Thiazole Ring: The thiazole ring itself is relatively electron-rich and can undergo electrophilic substitution, typically at the C5 position. However, in the context of drug discovery, derivatization at the piperazine nitrogen is far more common due to its simplicity and the profound impact on pharmacological activity.[1]
The 2-(Piperazin-1-yl)thiazole Scaffold in Drug Discovery
The 2-(piperazin-1-yl)thiazole scaffold is a "privileged structure," appearing in compounds targeting a wide range of biological systems. Its success stems from its ability to present functional groups in a well-defined spatial orientation while maintaining favorable drug-like properties.
Caption: Diverse therapeutic applications of the 2-(Piperazin-1-yl)thiazole scaffold.
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Oncology: Derivatives have shown potent anticancer activity. For instance, N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs have been developed as cytotoxic agents.[3] Other series have been designed as inhibitors of key kinases like VEGFR-2, which is critical in angiogenesis. The scaffold acts as a rigid core to correctly position pharmacophoric elements for kinase hinge-binding.
-
Central Nervous System (CNS) Disorders: This scaffold is prominent in the development of agents for neurodegenerative diseases. Thiazole-clubbed piperazine derivatives have been synthesized as potent, submicromolar inhibitors of human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBuChE), enzymes implicated in Alzheimer's disease.[8][14] The piperazine moiety often plays a role in crossing the blood-brain barrier and interacting with the peripheral anionic site of the enzyme.[14]
-
Infectious Diseases: The framework has been successfully employed to create agents against a variety of pathogens. Piperazine-tethered thiazole compounds have demonstrated significant antiplasmodial activity against chloroquine-resistant strains of Plasmodium falciparum, the parasite responsible for malaria.[11][15] Furthermore, derivatives have shown promising antitubercular activity against Mycobacterium tuberculosis and broad-spectrum antimicrobial properties.[10][13]
-
Anti-Inflammatory Agents: By incorporating the 2-(piperazin-1-yl)thiazole core into larger molecules, researchers have developed selective cyclooxygenase-2 (COX-2) inhibitors, which are important targets for treating inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs.[12]
Conclusion
The 2-(Piperazin-1-yl)thiazole scaffold represents a powerful and versatile platform in modern drug discovery. Its straightforward synthesis, coupled with the highly tractable chemical handle of the piperazine secondary amine, provides an accessible entry point for extensive chemical modification. The proven success of this core in developing potent and selective modulators for a diverse array of biological targets—from kinases and cholinesterases to microbial enzymes—underscores its status as a privileged structure. For researchers and drug developers, this scaffold continues to offer fertile ground for the design of next-generation therapeutics to address unmet medical needs in oncology, neurodegeneration, and infectious diseases.
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